molecular formula C13H23NO4 B1464636 Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate CAS No. 1140972-31-1

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate

Cat. No. B1464636
M. Wt: 257.33 g/mol
InChI Key: MHYUFBHMDDIXTD-VHSXEESVSA-N
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Description

Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate is a chemical compound with the CAS Number: 1140972-31-1. It has a linear formula of C13H23NO4 .


Molecular Structure Analysis

The molecular formula of Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate is C13H23NO4. This compound has a molecular weight of 257.326 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate are not fully detailed in the sources I found. The molecular weight is 257.32600, but the density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Synthesis of Amino Acids and Derivatives

  • Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate has been utilized in the efficient synthesis of (1R,2S) and (1S,2R)-2-aminocyclopentanecarboxylic acid ethyl ester derivatives in enantiomerically pure form. This process plays a crucial role in preparing intermediates for pharmaceuticals, showcasing the compound's versatility in stereocontrolled synthesis (Dragovich et al., 2008).

Peptide Synthesis

  • The compound has been reported as a coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. Its application extends to both solid phase and solution phase peptide synthesis, highlighting its significance in producing peptides with minimal racemization, a critical aspect in therapeutic peptide development (Thalluri et al., 2013).

Organic Synthesis and Chemical Transformations

  • Research has also explored its role in organic synthesis, particularly in creating cyclic and acyclic compounds with potential biological activity. This includes the synthesis of various stereoisomeric structures and functionalized molecules, indicating its utility in diverse organic transformations and the development of novel chemical entities with potential industrial applications (Palkó et al., 2000).

Biocatalysis

  • Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate has been involved in biocatalytic processes for asymmetric synthesis, demonstrating its applicability in producing chiral intermediates for pharmaceuticals. This approach leverages microbial enzymes for selective synthesis, underscoring the compound's role in sustainable and stereo-selective chemical processes (Zhu et al., 2018).

properties

IUPAC Name

ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUFBHMDDIXTD-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693930
Record name Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate

CAS RN

1140972-31-1
Record name Ethyl (1S,2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140972-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate

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